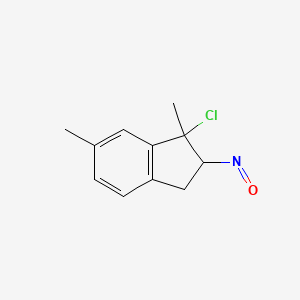
2,14-Dimethyl-6,10-dithia-2,14-diarsapentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,14-Dimethyl-6,10-dithia-2,14-diarsapentadecane is an organosulfur compound with unique properties due to the presence of both sulfur and arsenic atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,14-Dimethyl-6,10-dithia-2,14-diarsapentadecane typically involves the condensation of appropriate thiol and arsenic-containing precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,14-Dimethyl-6,10-dithia-2,14-diarsapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol and arsenic-containing derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, meta-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,14-Dimethyl-6,10-dithia-2,14-diarsapentadecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur and arsenic chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,14-Dimethyl-6,10-dithia-2,14-diarsapentadecane involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfur and arsenic atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dithiapentane: An organosulfur compound with a simpler structure, used as a flavoring agent and in chemical synthesis.
2,4-Dimethyl-5,6-dithia-2,7-nonadienal: Another organosulfur compound with distinct chemical properties and applications.
Uniqueness
2,14-Dimethyl-6,10-dithia-2,14-diarsapentadecane is unique due to the presence of both sulfur and arsenic atoms, which impart distinctive chemical reactivity and potential applications not found in similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62257-70-9 |
|---|---|
Molecular Formula |
C13H30As2S2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-[3-(3-dimethylarsanylpropylsulfanyl)propylsulfanyl]propyl-dimethylarsane |
InChI |
InChI=1S/C13H30As2S2/c1-14(2)8-5-10-16-12-7-13-17-11-6-9-15(3)4/h5-13H2,1-4H3 |
InChI Key |
GRLDXFMDTXKLIL-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)CCCSCCCSCCC[As](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-6-[methyl(phenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14536858.png)
![3-propyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14536863.png)


![5-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}-2H-1,3-benzodioxole](/img/structure/B14536879.png)
![3-tert-Butyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14536903.png)




![Bicyclo[4.2.0]oct-1-en-3-one](/img/structure/B14536930.png)

![6-[(3,5-Dichloro-6-fluoropyridin-2-YL)oxy]hexan-1-OL](/img/structure/B14536938.png)
![8-[(Acetyloxy)methyl]-3-oxo-3H-phenoxazin-2-yl acetate](/img/structure/B14536943.png)
